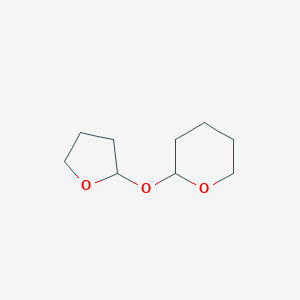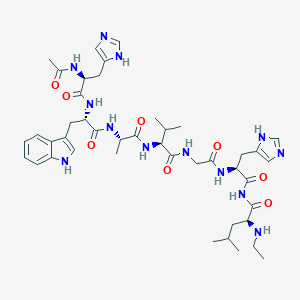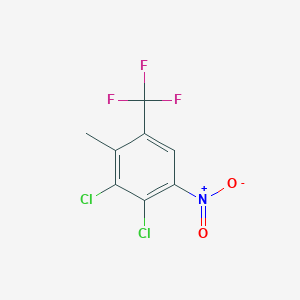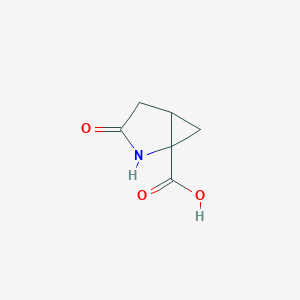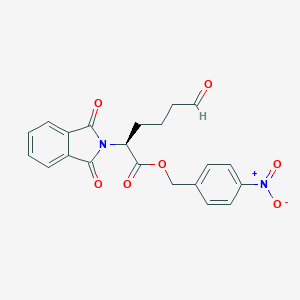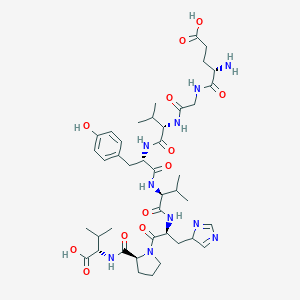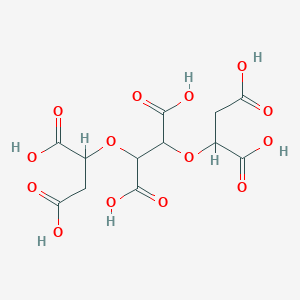
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-, also known as dimethylmalonic acid, is a dicarboxylic acid that has been widely studied for its potential applications in various fields of research. This acid is a white crystalline powder that is soluble in water and has a molecular weight of 230.17 g/mol.
作用機序
The mechanism of action of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is not fully understood. However, it has been reported that this acid inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been suggested that this acid induces apoptosis in cancer cells by activating caspase enzymes.
生化学的および生理学的効果
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been reported to have several biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In another study, it was reported to inhibit the growth of human ovarian cancer cells by inducing apoptosis.
実験室実験の利点と制限
The advantages of using butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- in lab experiments include its relatively simple synthesis method, its solubility in water, and its potential applications in various fields of research. However, one limitation of this acid is its relatively low stability, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-. One potential direction is the investigation of its potential applications in the field of drug delivery. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in drug delivery.
Another potential direction is the investigation of its potential applications in the field of tissue engineering. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in the development of scaffolds for tissue engineering.
Conclusion:
In conclusion, butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is a dicarboxylic acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method is relatively simple, and it has been reported to have anti-inflammatory and anti-cancer properties. However, its relatively low stability may limit its use in certain experiments. There are several future directions for the research on this acid, including its potential applications in drug delivery and tissue engineering.
合成法
The synthesis of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- can be achieved by the reaction of dimethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed with dilute sulfuric acid to yield the desired dicarboxylic acid. This synthesis method is relatively simple and has been reported in several research studies.
科学的研究の応用
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this acid has been investigated for its anti-inflammatory and anti-cancer properties. In one study, it was reported that this acid inhibited the growth of human ovarian cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, this acid has been used as a monomer in the synthesis of various polymers such as polyesters and polycarbonates. In one study, it was reported that the use of this acid as a monomer resulted in the formation of a polymer with improved mechanical properties compared to the polymer synthesized using other monomers.
特性
CAS番号 |
111451-17-3 |
|---|---|
製品名 |
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- |
分子式 |
C12H14O14 |
分子量 |
382.23 g/mol |
IUPAC名 |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
同義語 |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



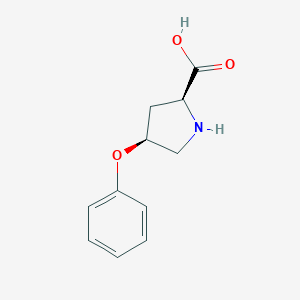
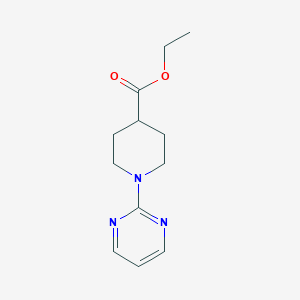
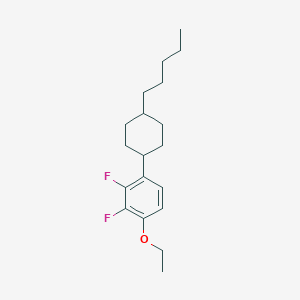
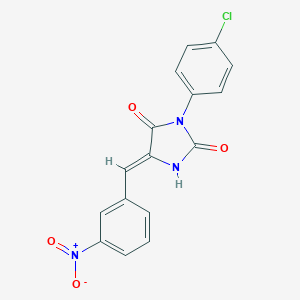
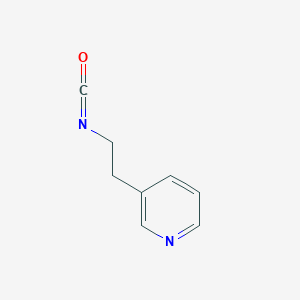
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

